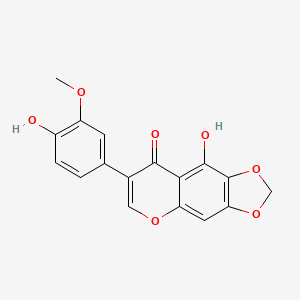
Iriflogenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iriflogenin is a naturally occurring isoflavone found in the rhizomes of Iris germanica and Iris pallida . Isoflavones are a class of flavonoids known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered attention for its potential therapeutic applications and its role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iriflogenin typically involves the extraction of isoflavones from the rhizomes of Iris germanica or Iris pallida. The extraction process often includes reverse-phase flash chromatography to obtain fractions containing isoflavones . These fractions are then analyzed and isolated using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The use of high-resolution mass spectroscopy (HRMS) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and quality of the extracted compound .
Analyse Des Réactions Chimiques
Types of Reactions
Iriflogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: Iriflogenin serves as a valuable intermediate in the synthesis of other bioactive compounds.
Biology: It exhibits significant antioxidant and anti-inflammatory activities, making it a potential candidate for the development of therapeutic agents.
Industry: The compound is used in the cosmetic industry for its skin-protective and anti-aging properties.
Mécanisme D'action
The mechanism of action of Iriflogenin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: This compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Irigenin: Another isoflavone found in Iris species with similar antioxidant and anticancer properties.
Irisolidone: An isoflavone unique to Iris germanica with distinct biological activities.
Irilone: A structurally related isoflavone with notable anti-inflammatory effects.
Uniqueness of Iriflogenin
This compound stands out due to its potent antioxidant and anticancer activities, making it a promising candidate for further research and development. Its unique chemical structure allows it to interact with multiple molecular targets, enhancing its therapeutic potential.
Propriétés
Numéro CAS |
52591-11-4 |
|---|---|
Formule moléculaire |
C17H12O7 |
Poids moléculaire |
328.27 g/mol |
Nom IUPAC |
9-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C17H12O7/c1-21-11-4-8(2-3-10(11)18)9-6-22-12-5-13-17(24-7-23-13)16(20)14(12)15(9)19/h2-6,18,20H,7H2,1H3 |
Clé InChI |
XSPWJJMLMZGHNF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=COC3=CC4=C(C(=C3C2=O)O)OCO4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI)](/img/structure/B13797109.png)
![2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B13797114.png)
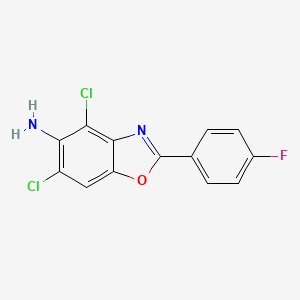
![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)
![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)
![2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B13797144.png)

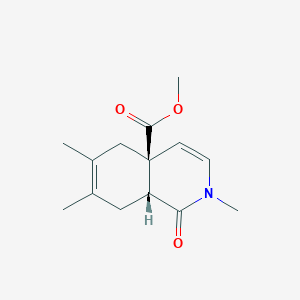
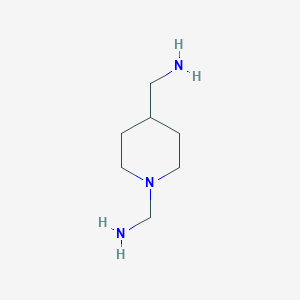
![tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13797167.png)
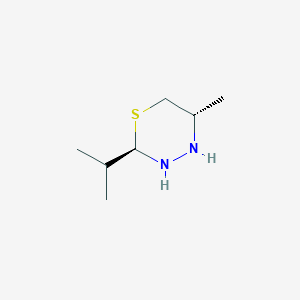
![3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate](/img/structure/B13797187.png)
![5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13797190.png)
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)
